

# encorafenib drug-drug interaction CYP3A4 inhibition management

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## Compound Focus: Encorafenib

CAS No.: 1269440-17-6

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## Clinical DDI Management & Dose Adjustments

The table below summarizes the impact of CYP3A4 inhibitors on **encorafenib** exposure and the corresponding clinical management recommendations.

Inhibitor Strength	Example Drug	Impact on Encorafenib Exposure (vs. encorafenib alone)	Clinical Management Recommendation
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| **Strong Inhibitor** | Posaconazole [1] | **AUC<sub>inf</sub>**: ↑ 183% (2.8-fold) **C<sub>max</sub>**: ↑ 68% **Half-life**: 4.3h to 7.3h | **Avoid co-administration**. If unavoidable, reduce **encorafenib** dose [2] [3]: • From **450 mg** → **150 mg** • From **300 mg, 225 mg, or 150 mg** → **75 mg** | | **Moderate Inhibitor** | Diltiazem [1] | **AUC<sub>inf</sub>**: ↑ 83% (1.8-fold) **C<sub>max</sub>**: ↑ 45% **Half-life**: 6.6h to 7.9h | **Avoid co-administration**. If unavoidable, reduce **encorafenib** dose [2] [3]: • From **450 mg** → **225 mg** • From **300 mg** → **150 mg** • From **225 mg or 150 mg** → **75 mg** |

> Post-Inhibitor Discontinuation: After stopping the CYP3A4 inhibitor, wait for 3 to 5 elimination half-lives of the inhibitor before resuming the original **encorafenib** dose [2] [3].

## Encorafenib as a Perpetrator & Other DDI Mechanisms

**Encorafenib** itself affects other drugs, which is a key consideration in therapy.

- **CYP3A4 Induction:** At steady state, **encorafenib** is a **strong inducer** of CYP3A4. When co-administered, it decreases the exposure of sensitive CYP3A4 substrates [4].
  - **Clinical Impact:** For example, **encorafenib** reduced the C~max~ and AUC~last~ of midazolam (a sensitive CYP3A4 substrate) by **74% and 82%**, respectively [4].
  - **Recommendation:** Avoid co-administration with sensitive CYP3A4 substrates (e.g., certain hormonal contraceptives). If unavoidable, the substrate drug may require a dose adjustment based on its prescribing information [5] [6].
- **Other Key Mechanisms:**
  - **QTc Prolongation:** **Encorafenib** causes dose-dependent QTc interval prolongation. **Avoid co-administration with other drugs that are known to prolong the QT interval** [2] [6].
  - **Transporter Inhibition:** Dose reductions for drugs that are substrates of the transporters **OATP1B1, OATP1B3, or BCRP** may be required when co-administered with **encorafenib** [5] [6].

## Experimental DDI Evaluation Protocols

For researchers designing studies to evaluate **encorafenib** DDIs, here are summaries of key clinical and model-based approaches.

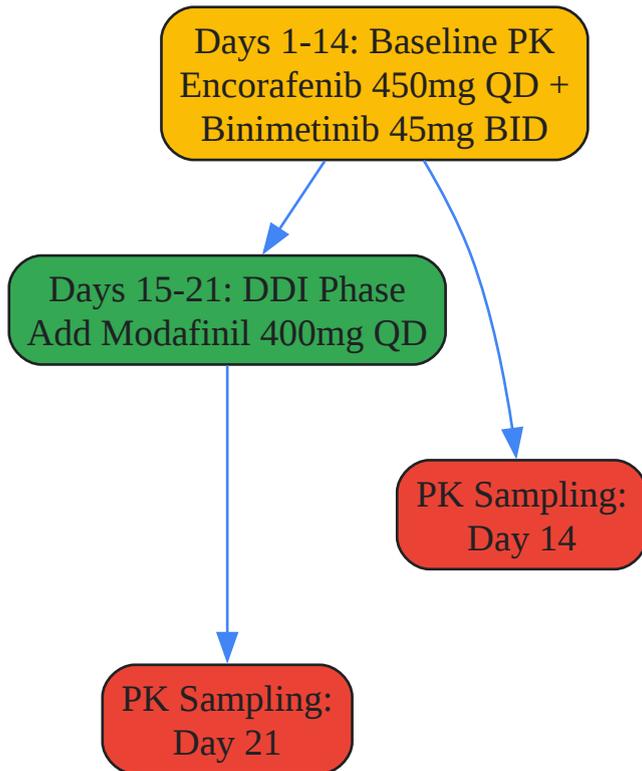
### Clinical DDI Study with Modafinil (CYP3A4 Inducer)

This study evaluated the effect of a moderate CYP3A4 inducer on steady-state **encorafenib** and binimetinib pharmacokinetics in patients with advanced solid tumors [7].

- **Study Design:**
  - **Type:** Fixed-sequence, open-label DDI study in patients.
  - **Treatments:**
    - **Days 1-21:** **Encorafenib** 450 mg QD + Binimetinib 45 mg BID.
    - **Days 15-21:** Modafinil 400 mg QD (the perpetrator).
  - **PK Sampling:** Intensive sampling (0-8 hours) on **Day 14** (pre-inducer baseline) and **Day 21** (with inducer).
- **Key Findings:**
  - Modafinil caused a weak decrease in **encorafenib** exposure (C~max~ ↓20.2%, AUC<sub>last</sub> ↓23.8%).
  - No clinically significant effect on binimetinib or its metabolite.

- **Conclusion: Encorafenib** can be co-administered with moderate CYP3A4 inducers without dose adjustment [7].

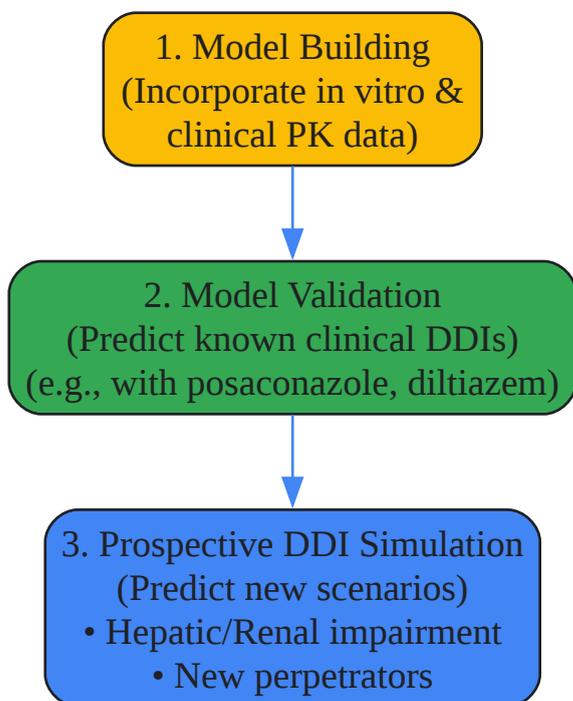
This study design can be visualized as follows:



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## PBPK Modeling for DDI Predictions

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting complex DDIs. The following workflow was used to build and apply an **encorafenib** PBPK model [8] [9].



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- **Application:** This validated model was used to prospectively predict that **hepatic impairment** can alter the magnitude of DDIs with inhibitors and inducers, a finding that might be difficult to assess in clinical trials [8].

## Key Takeaways for Troubleshooting

- **For Clinical Management:** The primary rule is to **avoid concurrent use of strong/moderate CYP3A4 inhibitors**. If it's unavoidable, the provided dose modification tables are essential for mitigating toxicity risks.
- **For Research & Development:** When clinical DDI studies with strong inducers are not feasible, a well-validated **PBPK model** can be a regulatory-accepted approach to evaluate complex DDI scenarios, including in special populations.

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To cite this document: Smolecule. [encorafenib drug-drug interaction CYP3A4 inhibition management]. Smolecule, [2026]. [Online PDF]. Available at:

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